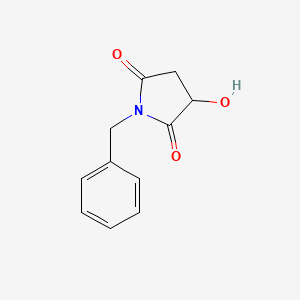

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

説明

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrrolidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is , and it exhibits chiral properties due to the presence of multiple stereocenters. The compound's structure allows for various interactions with biological targets, influencing its activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reduction Reactions : Utilizing sodium borohydride to reduce precursors.

- Condensation Reactions : Reacting appropriate amines with diketones under acidic conditions.

These methods not only yield the desired compound but also allow for modifications that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for developing anti-cancer therapies.

- Receptor Binding : Its ability to bind to specific receptors modulates cellular signaling pathways, affecting cell proliferation and apoptosis.

The hydroxyl group can form hydrogen bonds with target proteins, while the benzyl moiety contributes to hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

A study investigated the anticancer properties of this compound using human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against A549 lung adenocarcinoma cells:

| Compound Concentration (µM) | Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

These findings suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of pyrrolidine compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 12.5 |

| Control (Ciprofloxacin) | 2 |

This data highlights the compound's potential as a lead structure for developing new antibacterial agents .

特性

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400560 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-57-3 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。